Cas no 1225652-50-5 (tert-butyl 3-cyclohexanecarbonylazetidine-1-carboxylate)

Tert-butyl 3-cyclohexanecarbonylazetidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for the construction of azetidine-containing compounds. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for multi-step synthetic routes. The cyclohexanecarbonyl moiety provides a hydrophobic character, which can influence the physicochemical properties of derived molecules. This compound is commonly employed in pharmaceutical research for the development of bioactive molecules, owing to its rigid azetidine scaffold and functional group compatibility. Its well-defined reactivity profile ensures reliable performance in amide bond formations and other key transformations.
tert-butyl 3-cyclohexanecarbonylazetidine-1-carboxylate structure
1225652-50-5 structure
Product Name:tert-butyl 3-cyclohexanecarbonylazetidine-1-carboxylate
CAS No:1225652-50-5
MF:C15H25NO3
MW:267.363904714584
CID:6391379
PubChem ID:66987974
Update Time:2025-11-02

tert-butyl 3-cyclohexanecarbonylazetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-cyclohexanecarbonylazetidine-1-carboxylate
    • 1-Azetidinecarboxylic acid, 3-(cyclohexylcarbonyl)-, 1,1-dimethylethyl ester
    • SCHEMBL1309289
    • EN300-6254818
    • 1225652-50-5
    • tert-butyl 3-(cyclohexanecarbonyl)azetidine-1-carboxylate
    • Inchi: 1S/C15H25NO3/c1-15(2,3)19-14(18)16-9-12(10-16)13(17)11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3
    • InChI Key: DAYDMSRERRPNQV-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CC(C(C2CCCCC2)=O)C1

Computed Properties

  • Exact Mass: 267.18344366g/mol
  • Monoisotopic Mass: 267.18344366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 46.6Ų

Experimental Properties

  • Density: 1.100±0.06 g/cm3(Predicted)
  • Boiling Point: 368.8±35.0 °C(Predicted)
  • pka: -2.94±0.40(Predicted)

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Additional information on tert-butyl 3-cyclohexanecarbonylazetidine-1-carboxylate

Comprehensive Guide to tert-butyl 3-cyclohexanecarbonylazetidine-1-carboxylate (CAS No. 1225652-50-5)

tert-butyl 3-cyclohexanecarbonylazetidine-1-carboxylate (CAS No. 1225652-50-5) is a specialized organic compound widely used in pharmaceutical research and fine chemical synthesis. This compound features a unique combination of a cyclohexanecarbonyl group and a tert-butyl carboxylate moiety, making it a valuable intermediate for drug discovery and development. Researchers and chemists often seek information on its synthetic applications, physicochemical properties, and potential uses in modern medicinal chemistry.

The growing interest in azetidine derivatives and carboxylate esters has positioned tert-butyl 3-cyclohexanecarbonylazetidine-1-carboxylate as a compound of significant relevance. Its structural attributes contribute to its versatility in organic synthesis, particularly in the construction of complex molecules. With the rise of AI-driven drug discovery and high-throughput screening, this compound has gained attention for its potential role in optimizing lead compounds and enhancing bioavailability.

One of the key advantages of tert-butyl 3-cyclohexanecarbonylazetidine-1-carboxylate is its stability under various reaction conditions, which makes it suitable for multi-step synthetic routes. The tert-butyl group provides steric protection, while the azetidine ring offers a rigid framework for further functionalization. These characteristics align with current trends in green chemistry and sustainable synthesis, where efficiency and minimal waste generation are prioritized.

In pharmaceutical applications, tert-butyl 3-cyclohexanecarbonylazetidine-1-carboxylate is often explored for its potential in designing bioactive molecules and small-molecule inhibitors. Its compatibility with catalyzed cross-coupling reactions and ring-opening transformations makes it a versatile building block. Researchers frequently inquire about its solubility, melting point, and storage conditions, which are critical for laboratory handling and industrial-scale production.

The demand for custom synthesis and high-purity intermediates has further elevated the importance of tert-butyl 3-cyclohexanecarbonylazetidine-1-carboxylate. Suppliers and manufacturers emphasize its role in peptide mimetics and heterocyclic chemistry, catering to the needs of academic and industrial researchers. As the pharmaceutical industry shifts toward personalized medicine and targeted therapies, this compound is expected to play a pivotal role in innovative drug formulations.

From a commercial perspective, tert-butyl 3-cyclohexanecarbonylazetidine-1-carboxylate is available in various grades, including research-grade and GMP-compliant options. Its pricing and availability are influenced by factors such as raw material costs and global supply chain dynamics. Companies specializing in fine chemicals and contract research often highlight its scalability and reproducibility in technical documentation.

In conclusion, tert-butyl 3-cyclohexanecarbonylazetidine-1-carboxylate (CAS No. 1225652-50-5) represents a critical tool in modern synthetic and medicinal chemistry. Its unique structural features, combined with its adaptability to diverse reaction conditions, make it indispensable for researchers exploring new chemical entities and therapeutic agents. As scientific advancements continue to unfold, this compound is poised to remain at the forefront of innovative chemical research and drug development.

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